5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to the triazole ring. The presence of the methoxy group and the triazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates: Similar structure but with a pyrazole ring instead of a triazole ring.
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Contains a benzimidazole ring and is used in similar applications.
Uniqueness
5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
502685-71-4 |
---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-16-9-5-2-8(3-6-9)4-7-10-13-11(12)15-14-10/h2-3,5-6H,4,7H2,1H3,(H3,12,13,14,15) |
InChI Key |
VABAWOXTTXBSGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.